molecular formula C11H5Cl2N3 B3331129 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile CAS No. 78494-42-5

2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B3331129
CAS No.: 78494-42-5
M. Wt: 250.08 g/mol
InChI Key: KUAOUHXSWYLNLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C11H5Cl2N3. It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile typically involves the reaction of 4,6-dichloropyrimidine with benzyl cyanide under specific conditions. One common method includes the use of acetonitrile and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out at elevated temperatures, usually around 80-85°C, for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.

    2,4-Dichloro-6-methylpyrimidine-5-carbonitrile: A compound with a methyl group instead of a phenyl group.

Uniqueness: 2,4-Dichloro-6-phenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2,4-dichloro-6-phenylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3/c12-10-8(6-14)9(15-11(13)16-10)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAOUHXSWYLNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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